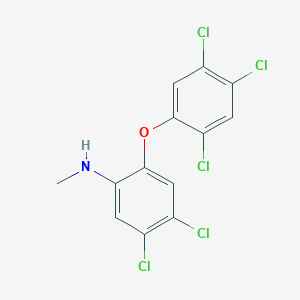
4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline is a chemical compound that belongs to the class of dichloroanilines. These compounds are characterized by an aniline ring substituted with chlorine atoms. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by reduction to form the corresponding amine. The amine is then subjected to chlorination under controlled conditions to introduce chlorine atoms at specific positions on the aniline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
832734-06-2 |
|---|---|
Molecular Formula |
C13H8Cl5NO |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4,5-dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline |
InChI |
InChI=1S/C13H8Cl5NO/c1-19-11-3-7(15)9(17)5-13(11)20-12-4-8(16)6(14)2-10(12)18/h2-5,19H,1H3 |
InChI Key |
NFCCYTBZDSZIND-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















